Molecular Weight & Complexity vs. 1-Chloro Analog
In a direct structural comparison, Methyl 4-hydroxyisoquinoline-3-carboxylate (MHIC) provides a significantly lower molecular weight and reduced structural complexity relative to its 1-chloro-substituted analog. This minimal scaffold is preferred in fragment-based drug design and for creating focused libraries where additional molecular weight is introduced strategically [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 203.19 g/mol |
| Comparator Or Baseline | Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate: 237.64 g/mol |
| Quantified Difference | MHIC is 34.45 g/mol (14.5%) lighter. |
| Conditions | Calculated molecular weight based on molecular formula (C₁₁H₉NO₃ vs. C₁₁H₈ClNO₃). |
Why This Matters
The lower molecular weight makes MHIC a superior starting point for lead optimization, allowing for greater latitude in adding functional groups without exceeding typical drug-like property limits (e.g., Lipinski's Rule of 5).
- [1] PubChem. (2025). Methyl 4-hydroxyisoquinoline-3-carboxylate; Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. Compound Summaries. National Center for Biotechnology Information. View Source
